5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,4-a]quinazoline structure, followed by the introduction of the piperazine and tetrahydrofuran moieties. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazolines: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Molecules containing the piperazine moiety with various functional groups.
Tetrahydrofuran Derivatives: Compounds featuring the tetrahydrofuran ring with different substituents.
Uniqueness
5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its combination of multiple functional groups and structural motifs. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H27N5O4S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
5-oxo-N-(oxolan-2-ylmethyl)-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H27N5O4S2/c33-24-20-9-8-17(26(35)31-12-10-30(11-13-31)18-5-2-1-3-6-18)15-21(20)32-23(29-24)22(38-27(32)37)25(34)28-16-19-7-4-14-36-19/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,28,34)(H,29,33) |
InChI Key |
NZKDIYPZIMVTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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